molecular formula C8H12O B8291175 4,4-Dimethyl-1-cyclopentene-1-carbaldehyde

4,4-Dimethyl-1-cyclopentene-1-carbaldehyde

Cat. No. B8291175
M. Wt: 124.18 g/mol
InChI Key: BZWUSACBFYCVTN-UHFFFAOYSA-N
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Patent
US05166412

Procedure details

The starting 1-(3,3-dimethyl-1-cyclopentyl)-1-ethanone was prepared thus: 2.1 g (0.088 mol) of Mg, to which a few ml of ether had been added so as to cover it, were charged into a 250 ml vessel kept under nitrogen and around ten drops of CH3I were added thereto to trigger the reaction. Once the latter had started, what was left of 11.9 g of CH3I (0.084 mol) in 30 ml of ethyl ether was introduced while maintaining a slight reflux. The mixture was then heated to reflux for 1/2 h, cooled to room temperature and 10 g (0.08 mol) of 4,4-dimethyl-1-cyclopentene-1-carbaldehyde [prepared according to Magnusson et al., J. Org. Chem. 38, 1380 (1973)], in solution in 30 ml of ether, were added thereto. It was then re-heated to reflux for 1 h. After cooling, it was poured on ice and HCl, washed to neutrality with saturated NaCl, dried, filtered and concentrated under reduced pressure. After bulb-to-bulb distillation, 6 g (yield: 53.6%) of 1-(4,4-dimethyl-1-cyclopenten-1-yl)-1-ethanol were obtained, whose analytical data were the following:
[Compound]
Name
Mg
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
11.9 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1]I.[CH3:3][C:4]1([CH3:11])[CH2:8][C:7]([CH:9]=[O:10])=[CH:6][CH2:5]1.Cl>CI.C(OCC)C>[CH3:3][C:4]1([CH3:11])[CH2:5][CH2:6][CH:7]([C:9](=[O:10])[CH3:1])[CH2:8]1.[CH3:3][C:4]1([CH3:11])[CH2:8][C:7]([CH:9]([OH:10])[CH3:1])=[CH:6][CH2:5]1

Inputs

Step One
Name
Mg
Quantity
2.1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
11.9 g
Type
reactant
Smiles
CI
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
CC1(CC=C(C1)C=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged into a 250 ml vessel
CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
was introduced
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a slight reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1/2 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then re-heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
After bulb-to-bulb distillation

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(CC1)C(C)=O)C
Name
Type
product
Smiles
CC1(CC=C(C1)C(C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 53.6%
YIELD: CALCULATEDPERCENTYIELD 107%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.